molecular formula C10H9N3O2S B13117476 N-(Pyrimidin-4-yl)benzenesulfonamide CAS No. 82205-97-8

N-(Pyrimidin-4-yl)benzenesulfonamide

Cat. No.: B13117476
CAS No.: 82205-97-8
M. Wt: 235.26 g/mol
InChI Key: KPWVGGNPTKQPST-UHFFFAOYSA-N
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Description

N-(Pyrimidin-4-yl)benzenesulfonamide is a compound that features a pyrimidine ring attached to a benzenesulfonamide group. Pyrimidines are important electron-rich aromatic heterocycles that serve as building blocks of DNA and RNA, making them critical endogenous components of the human body . The benzenesulfonamide group is known for its presence in various pharmaceutical agents, contributing to the compound’s potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyrimidin-4-yl)benzenesulfonamide typically involves the sulfonation of aryl or heteroarylamines. One common method includes the reaction of pyrimidine-4-amine with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out in an organic solvent like acetone or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(Pyrimidin-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

    Oxidation and Reduction: The pyrimidine ring can undergo oxidation or reduction reactions, altering its electronic properties and reactivity.

    Coupling Reactions: The compound can be involved in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Bases: Pyridine, triethylamine, or sodium hydroxide are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrimidine ring may yield pyrimidine N-oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

N-(Pyrimidin-4-yl)benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(Pyrimidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site . This inhibition can disrupt metabolic pathways and cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfadiazine: A sulfonamide antibiotic with a similar structure but different therapeutic applications.

    Sulfamethoxazole: Another sulfonamide antibiotic used in combination with trimethoprim for treating bacterial infections.

    N-(Pyrimidin-2-yl)benzenesulfonamide: A closely related compound with the pyrimidine ring attached at a different position.

Uniqueness

N-(Pyrimidin-4-yl)benzenesulfonamide is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and biological activity. This uniqueness allows it to serve as a versatile scaffold for the development of new therapeutic agents and research tools .

Properties

CAS No.

82205-97-8

Molecular Formula

C10H9N3O2S

Molecular Weight

235.26 g/mol

IUPAC Name

N-pyrimidin-4-ylbenzenesulfonamide

InChI

InChI=1S/C10H9N3O2S/c14-16(15,9-4-2-1-3-5-9)13-10-6-7-11-8-12-10/h1-8H,(H,11,12,13)

InChI Key

KPWVGGNPTKQPST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC=NC=C2

Origin of Product

United States

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